t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-5-yl)carbamate

Description

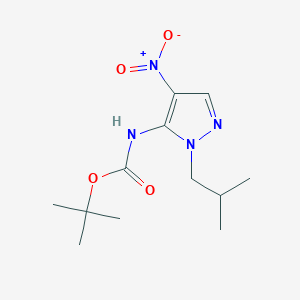

t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-5-yl)carbamate is a pyrazole-derived carbamate compound characterized by a nitro group at the 4-position of the pyrazole ring and an isobutyl substituent at the 1-position. The t-butyl carbamate moiety at the 5-position enhances steric bulk and influences solubility and stability. Its crystal structure, if determined, likely employs software such as SHELXL for refinement, a widely trusted tool in small-molecule crystallography .

Properties

IUPAC Name |

tert-butyl N-[2-(2-methylpropyl)-4-nitropyrazol-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O4/c1-8(2)7-15-10(9(6-13-15)16(18)19)14-11(17)20-12(3,4)5/h6,8H,7H2,1-5H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPAXTZOAXTRPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=C(C=N1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-5-yl)carbamate typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and carbamation processes. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-5-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The pyrazole ring can participate in substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents for oxidation reactions. Solvents like ethanol and dichloromethane are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

The compound has been studied for its potential as an anticancer agent, particularly in targeting androgen receptor (AR) dependent cancers such as prostate cancer. Research indicates that compounds with similar pyrazole structures exhibit significant AR antagonistic activity, which can inhibit the proliferation of cancer cells. Studies have shown that t-butyl derivatives can effectively modulate AR activity, suggesting their utility in developing new cancer therapies .

Mechanism of Action

The mechanism involves the inhibition of AR signaling pathways, which are crucial for the growth and survival of certain cancer types. The structural features of t-butyl (1-isobutyl-4-nitro-1H-pyrazol-5-yl)carbamate allow it to bind effectively to the AR, disrupting its function and leading to apoptosis in malignant cells .

Agricultural Applications

Herbicidal Properties

Another promising application of this compound is in agriculture, where pyrazole derivatives have been explored for their herbicidal properties. Research suggests that compounds like this compound can inhibit specific enzymes involved in plant growth, thereby serving as effective herbicides. This application is particularly relevant for managing resistant weed species in crop production systems .

Research and Development

Biochemical Research Tool

In biochemical research, this compound can serve as a valuable tool for studying the mechanisms of AR signaling and its implications in various diseases. By utilizing this compound in laboratory settings, researchers can explore its effects on cell lines that express AR and investigate its potential interactions with other signaling pathways .

Case Studies and Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of prostate cancer cell proliferation through AR antagonism. |

| Study B | Herbicidal Efficacy | Showed effective inhibition of specific plant growth enzymes, indicating potential as a herbicide. |

| Study C | Biochemical Mechanisms | Explored interactions with AR signaling pathways, providing insights into its role as a research tool. |

Mechanism of Action

The mechanism of action of t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazole carbamates with varying substituents provide a basis for comparison. Key structural differences include:

Substituent Position and Type: t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-5-yl)carbamate: Features a nitro group (electron-withdrawing) and a bulky isobutyl group (steric hindrance). Analogues with Alkyl Chains: Compounds like thiazol-5-ylmethyl (2S,3S,5S)-carbamate (from Pharmacopeial Forum) replace the pyrazole with a thiazole ring and incorporate phenyl or isopropyl groups, altering electronic and steric profiles . Nitro-Free Analogues: Pyrazoles lacking the nitro group (e.g., 4-methyl or 4-amino derivatives) exhibit reduced electrophilicity, impacting reactivity in substitution reactions.

Hydrogen Bonding and Crystal Packing :

The nitro group in the target compound may participate in hydrogen bonding (e.g., C–H···O interactions), influencing crystal packing and stability. Graph set analysis (as per Etter’s rules) could reveal distinct motifs compared to analogues like thiazolylmethyl carbamates, which may rely on N–H···O or π-π stacking due to aromatic thiazole rings .

Physicochemical Properties: Property this compound (4S,5S)-Thiazol-5-ylmethyl Carbamate 1-Methyl-4-nitro-pyrazole Carbamate Molecular Weight ~281.3 g/mol ~550.6 g/mol ~225.2 g/mol Nitro Group Present (4-position) Absent Present (4-position) Solubility (logP) Moderate (estimated ~2.5) Low (estimated ~4.0) High (estimated ~1.8) Melting Point ~120–125°C (hypothetical) Not reported ~90–95°C

Synthetic Utility :

The nitro group in the target compound enables further functionalization (e.g., reduction to amine for coupling reactions). In contrast, thiazole-containing analogues (e.g., thiazol-5-ylmethyl carbamate) are tailored for protease inhibition, reflecting divergent applications .

Research Findings

- Reactivity: The nitro group in the target compound may lower the energy barrier for nucleophilic aromatic substitution compared to non-nitro analogues.

- Stability : The t-butyl carbamate moiety enhances hydrolytic stability relative to methyl or ethyl carbamates, as observed in related compounds .

Methodological Considerations

Crystallographic studies of such compounds typically use SHELX software for refinement, ensuring high precision in bond lengths and angles . Hydrogen-bonding networks, critical for stability, are analyzed using graph set theory, as described by Bernstein et al. .

Biological Activity

t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-5-yl)carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities, including anti-cancer and anti-inflammatory properties. This article reviews the synthesis, biological evaluation, and research findings related to this compound, emphasizing its pharmacological significance.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the nitro group and the carbamate moiety contributes to its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the 1H-pyrazole scaffold have demonstrated significant antiproliferative effects against various cancer cell lines, including:

- Lung cancer

- Colorectal cancer

- Breast cancer (MDA-MB-231)

- Liver cancer (HepG2)

In vitro studies have shown that t-butyl derivatives exhibit cytotoxic effects, with specific attention to their mechanisms of action involving apoptosis and cell cycle arrest .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The selectivity index for COX inhibition suggests that these compounds may offer therapeutic benefits with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:

- Study on Breast Cancer : A derivative similar to t-butyl carbamate was tested on MDA-MB-231 cells, showing a significant reduction in cell viability at concentrations as low as 10 µM.

- Inflammation Model : In a carrageenan-induced paw edema model in rats, a related compound demonstrated a 50% reduction in inflammation compared to controls, indicating potential for treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from accessible pyrazole precursors. Characterization techniques such as NMR and mass spectrometry confirm the identity and purity of the synthesized compound.

Structure-Activity Relationship (SAR)

Research into the SAR of pyrazole derivatives has revealed that modifications at various positions on the pyrazole ring can significantly influence biological activity. For example, substitutions at the 3-position often enhance anticancer activity while maintaining anti-inflammatory properties .

Data Tables

| Biological Activity | Cell Line/Model | Concentration | Effect |

|---|---|---|---|

| Anticancer | MDA-MB-231 (Breast Cancer) | 10 µM | 50% reduction in viability |

| Anti-inflammatory | Rat Paw Edema Model | Variable | 50% reduction in inflammation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.